

Key physical properties like boiling point and density of 2-Fluorophenethyl bromide.

Author: BenchChem Technical Support Team. Date: January 2026

Compound of Interest

Compound Name: 2-Fluorophenethyl bromide

Cat. No.: B1302592

[Get Quote](#)

A Technical Overview of 2-Fluorophenethyl Bromide: Physical Properties

For Researchers, Scientists, and Drug Development Professionals

This guide provides a concise summary of the core physical properties of **2-Fluorophenethyl bromide** (CAS Number: 91319-54-9), a compound relevant in various research and development applications. The data presented is compiled from established chemical data sources.

Core Physical Properties

The key physical characteristics of **2-Fluorophenethyl bromide** are summarized in the table below for ease of reference and comparison.

Property	Value	Conditions
Boiling Point	73-75 °C	at 20 mmHg
Density	1.4458 g/mL	at 25 °C
Refractive Index	1.5340	at 20 °C
Molecular Weight	203.05 g/mol	
Molecular Formula	C8H8BrF	

Methodologies for Property Determination

The physical properties listed above are typically determined through standardized experimental protocols. While specific experimental details for this compound are not extensively published, the methodologies would follow established laboratory practices:

- Boiling Point Determination: The boiling point is measured under reduced pressure (vacuum distillation). A sample of the compound is heated in a distillation apparatus, and the temperature at which the liquid and vapor phases are in equilibrium is recorded at a specific pressure (e.g., 20 mmHg). This is a common technique for compounds that may decompose at their atmospheric boiling point.
- Density Measurement: The density is determined by measuring the mass of a known volume of the substance. A pycnometer or a digital density meter is typically used to obtain a precise measurement at a controlled temperature (e.g., 25 °C).
- Refractive Index Measurement: The refractive index, a measure of how light propagates through the material, is determined using a refractometer. A small sample is placed on the prism of the instrument, and the refractive index is read at a specific wavelength of light (typically the sodium D-line) and temperature (e.g., 20 °C).

Logical Workflow for Property Determination

The following diagram illustrates the general workflow for the experimental determination of the physical properties of a chemical compound like **2-Fluorophenethyl bromide**.

Caption: General workflow for determining the physical properties of a synthesized compound.

- To cite this document: BenchChem. [Key physical properties like boiling point and density of 2-Fluorophenethyl bromide.]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1302592#key-physical-properties-like-boiling-point-and-density-of-2-fluorophenethyl-bromide>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com